3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and benzylamine moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidine ring, the pyrido[1,2-a]pyrimidine core, and the final coupling reactions. Common synthetic routes may involve:
Formation of Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyrido[1,2-a]pyrimidine Core: This step may involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.
Final Coupling Reactions:
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated synthesis and purification techniques, as well as stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the allyl group.
Reduction: Reduction reactions could target the carbonyl groups or the pyrido[1,2-a]pyrimidine core.
Substitution: Substitution reactions may occur at the benzylamine moiety or the allyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could lead to the formation of an epoxide, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may be investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: It may be tested for its potential antimicrobial properties.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings.
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar pyrido[1,2-a]pyrimidine cores.
Benzylamine Derivatives: Compounds with similar benzylamine moieties.
Uniqueness
The uniqueness of “3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.
Properties
Molecular Formula |
C24H22N4O2S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O2S2/c1-4-12-28-23(30)19(32-24(28)31)14-18-21(26(3)15-17-10-6-5-7-11-17)25-20-16(2)9-8-13-27(20)22(18)29/h4-11,13-14H,1,12,15H2,2-3H3/b19-14- |
InChI Key |
APURUSGRMNKYSB-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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